molecular formula C15H14N4O3S B12663220 N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 193696-64-9

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide

Katalognummer: B12663220
CAS-Nummer: 193696-64-9
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: JJVJGNSVTRQZAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorobenzenesulfonyl)-2-aminobenzimidazole. The intermediate is then reacted with acetic anhydride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can modulate inflammatory pathways by inhibiting key signaling molecules such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide: Known for its unique sulfonyl group and acetamide moiety.

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)thioacetamide: Contains a thioacetamide group, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

193696-64-9

Molekularformel

C15H14N4O3S

Molekulargewicht

330.4 g/mol

IUPAC-Name

N-[4-(2-aminobenzimidazol-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C15H14N4O3S/c1-10(20)17-11-6-8-12(9-7-11)23(21,22)19-14-5-3-2-4-13(14)18-15(19)16/h2-9H,1H3,(H2,16,18)(H,17,20)

InChI-Schlüssel

JJVJGNSVTRQZAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.